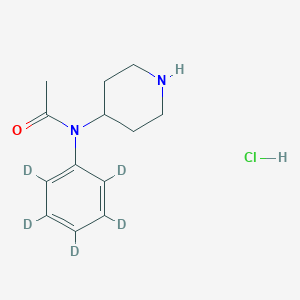

BMS 345541 (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMS 345541 is a cell permeable inhibitor of the IκB kinases IKKα and IKKβ (IC50s = 4 and 0.3 µM). It is without effect against a panel of other serine/threonine and tyrosine kinases at 100 µM. BMS 345541 inhibits signaling through nuclear factor-κB (NF-κB) both in cells and in vivo, showing excellent pharmacokinetics in mice. It blocks joint inflammation and damage in collagen-induced arthritis in mice and induces apoptosis in melanoma cells both in vitro and in vivo. BMS 345541 is used to explore novel roles for IKK phosphorylation and NF-κB signaling.

Applications De Recherche Scientifique

Preparation of Fluorinated Organic Molecules

BMS 345541 trifluoroacetate salt plays a role in the preparation of fluorinated organic molecules. Amidinate salt of hexafluoroacetone hydrate, an air-stable salt related to trifluoroacetate, demonstrates utility in nucleophilic trifluoromethylation reactions following the base-promoted release of trifluoroacetate. This reagent is notable for its solubility in polar organic solvents and its ability to produce fluoroform upon the release of trifluoroacetate, facilitating the synthesis of trifluoromethylated products with high efficiency (Riofski, Hart, & Colby, 2013).

Environmental Impact and Breakdown Products

Trifluoroacetic acid (TFA), a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, is both naturally and synthetically produced. TFA salts, including those similar to BMS 345541 trifluoroacetate salt, are environmentally stable, accumulating in terminal sinks like oceans. The environmental lifetime of these salts and their potential as breakdown products of a large number of chemicals, including pharmaceuticals and polymers, is a focus of ongoing research (Solomon et al., 2016).

Synthesis of Indolizine Derivatives

In the realm of organic chemistry, trifluoroacetic acid (TFA)-mediated cascade reactions, such as oxidation/1,3-dipolar cycloaddition of stabilized pyridinium salts, have been developed. These reactions, involving BMS 345541 trifluoroacetate salt or similar compounds, enable the efficient synthesis of various indolizine derivatives, showcasing the salt's utility in facilitating complex organic transformations (Shu et al., 2019).

Material Synthesis and Phase Transitions

BMS 345541 trifluoroacetate salt and related compounds have applications in material science, particularly in the synthesis and analysis of new hybrid materials. For example, the synthesis of 2-amino-4-methyl-3-nitropyridinium trifluoroacetate and its characterization, including its phase transition behaviors, is an area of interest. Such research provides insights into the intermolecular interactions and structural properties of these materials (Lorenc et al., 2010).

Ionic Liquid and Catalyst Applications

The trifluoroacetate guanidinium salt, related to BMS 345541 trifluoroacetate salt, has been utilized as a recyclable and reusable catalyst in the synthesis of formamides. This showcases the potential of trifluoroacetate salts in catalysis, particularly in solvent-free conditions at room temperature (Baghbanian & Farhang, 2013).

Propriétés

Formule moléculaire |

C14H17N5 · 2CF3COOH |

|---|---|

Poids moléculaire |

483.4 |

InChI |

InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) |

Clé InChI |

OWHLFAMVTWAXBL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2N1C3=C(C=CC(C)=C3)N=C2NCCN.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |

Synonymes |

IKK Inhibitor III |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.